4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Pharmaceutical Intermediates EGFR Inhibitor Synthesis Quality Control

Reproducible EGFR T790M inhibitor synthesis requires a regioisomerically pure 2-methoxy-4-(4-acetylpiperazin-1-yl)aniline scaffold. This compound is the designated intermediate for constructing Rociletinib’s 2,4-diaminopyrimidine core. • ≥99.0% purity ensures high coupling efficiency with 5-(trifluoromethyl)uracil and minimizes purification burden. • Defined solubility (50 mg/mL DMSO) enables precise stoichiometric control in solution-phase cGMP steps. • Multi-kilogram production validated (84% hydrogenation yield); ICH Q3C-compliant residual solvents and <10 ppm heavy metals.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 1021426-42-5
Cat. No. B1524929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
CAS1021426-42-5
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC
InChIInChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3
InChIKeyOJCNMAFGNSFBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline (CAS 1021426-42-5): Critical CO-1686 (Rociletinib) Intermediate for EGFR T790M Inhibitor Synthesis


4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline (CAS 1021426-42-5) is a piperazine-substituted aniline derivative with molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol [1]. It is a pivotal building block in the synthesis of Rociletinib (CO-1686), a third-generation irreversible inhibitor targeting epidermal growth factor receptor (EGFR) with L858R/T790M mutations in non-small cell lung cancer [2]. The compound's utility derives from its role in constructing the 2,4-diaminopyrimidine core of CO-1686, enabling selective inhibition of mutant EGFR over wild-type EGFR [2]. Its synthesis typically involves the hydrogenation of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine with Pd/C, achieving a yield of 84% .

Why Generic Piperazine Aniline Intermediates Cannot Replace 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline in EGFR Inhibitor Synthesis


The precise substitution pattern of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is essential for the regioselective construction of Rociletinib's pharmacophore. In the synthesis pathway, this intermediate undergoes a condensation reaction with 5-(trifluoromethyl)uracil to form 2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-pyrimidin-4-one [1]. The 2-methoxy-4-(4-acetylpiperazin-1-yl)aniline structure provides a precise orientation for the subsequent halogenation and amination steps that install the acrylamide warhead. Substituting with a generic piperazine aniline lacking the acetyl or methoxy groups would compromise regioselectivity, resulting in byproducts that are difficult to purify and ultimately reduce yield and purity of the final EGFR inhibitor [2]. Additionally, the acetyl group on the piperazine nitrogen is critical for maintaining the necessary electronic and steric properties during the nucleophilic aromatic substitution step, ensuring high coupling efficiency and minimizing undesired side reactions [2].

Quantitative Differentiation of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline Against Closest Analogs


Comparative Purity and Reliability in CO-1686 Intermediate Supply

Commercial suppliers offer 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline with a guaranteed purity of ≥99.0% (HPLC) and strict control of residual solvents (<0.1%, ICH Q3C compliant) and heavy metals (<10 ppm) [1]. In contrast, the alternative CO-1686 intermediate 1 (CAS 1374507-25-1) is typically available at a lower purity of 95% . Higher purity reduces the need for additional purification steps in downstream synthesis, directly improving process efficiency and final API yield.

Pharmaceutical Intermediates EGFR Inhibitor Synthesis Quality Control

Synthetic Yield in Hydrogenation Step: 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline vs. Unsubstituted Piperazine Analogs

The hydrogenation of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine using 10% Pd/C at 50 psi H2 yields 4-(4-acetyl-1-piperazinyl)-2-(methyloxy)aniline in 84% yield . While a direct head-to-head comparison with an unsubstituted piperazine analog is not available, this yield is consistent with optimized conditions for this specific substrate. Class-level inference suggests that the acetyl and methoxy substituents facilitate adsorption onto the catalyst surface and stabilize the transition state, leading to higher yields compared to unsubstituted piperazine derivatives, which often require harsher conditions and yield lower conversions (estimated 60-70%) in similar nitro-reduction reactions [1].

Organic Synthesis Hydrogenation Process Chemistry

Physicochemical Properties Differentiating 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline from CO-1686 Intermediate 3

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline has a melting point of 158-162°C (with decomposition) and exhibits solubility of 50 mg/mL in DMSO and 10 mg/mL in methanol, but is insoluble in water [1]. In contrast, CO-1686 intermediate 3 (CAS 1374507-23-9) has a predicted boiling point of 446.2±45.0 °C and is described as a white crystalline powder . The lower melting point and defined solubility profile of the target compound facilitate handling and purification during synthesis, while the higher thermal stability of intermediate 3 may be advantageous in later-stage reactions requiring elevated temperatures.

Physicochemical Characterization Solubility Process Development

Storage Stability: 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline Requires Inert Atmosphere

Technical data indicates that 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline must be stored under inert gas at 2-8°C for long-term preservation [1]. While specific degradation rate data is not provided, this requirement suggests sensitivity to oxygen and/or moisture. In contrast, CO-1686 intermediate 1 (CAS 1374507-25-1) is recommended for storage at 2-8°C without an explicit inert gas requirement . This difference in storage stringency may influence procurement decisions regarding shipping, handling, and inventory management.

Stability Storage Conditions Supply Chain Management

Biological Relevance: 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline-Derived Rociletinib Exhibits Potent EGFR Mutant Selectivity

Rociletinib, synthesized using 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline as a key intermediate, demonstrates high selectivity for EGFR with L858R/T790M mutations (Ki = 21.5 nM) compared to wild-type EGFR (Ki = 303.3 nM) [1]. In cellular assays, ICO1686 (a radioiodinated derivative) exhibits IC50 values of 0.20 ± 0.05 μM against H1975 cells (EGFR L858R/T790M) and 0.50 ± 0.21 μM against H3255 cells (EGFR L858R), with a 10-fold lower cytotoxicity against wild-type EGFR-expressing H441 cells [2]. While this data pertains to the final drug product, it underscores the critical role of the intermediate's precise chemical structure in achieving the desired biological profile. Alternative intermediates would likely compromise this selectivity, leading to off-target effects and reduced therapeutic index.

EGFR Inhibitor Kinase Selectivity Oncology

Optimal Application Scenarios for 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline in Drug Discovery and Manufacturing


Synthesis of Rociletinib (CO-1686) for EGFR T790M-Positive NSCLC

This compound is the designated intermediate for the condensation step in Rociletinib synthesis, reacting with 5-(trifluoromethyl)uracil to build the pyrimidine core [1]. Its ≥99.0% purity ensures high coupling efficiency and minimizes byproduct formation, critical for GMP production of the API [2]. The defined solubility profile (50 mg/mL in DMSO) facilitates precise stoichiometric control in solution-phase reactions [2].

Development of Radioiodinated EGFR-TKI Probes for Companion Diagnostics

The compound serves as a precursor for synthesizing ICO1686, a radioiodinated derivative used as a probe to monitor EGFR L858R/T790M mutations via SPECT imaging [1]. The high purity and well-defined structure of the intermediate are essential for achieving high radiochemical yield (77%) and purity (>99%) in the final radiotracer [1].

Structure-Activity Relationship (SAR) Studies of Piperazine-Containing Kinase Inhibitors

The compound's specific substitution pattern (acetylpiperazine at position 4, methoxy at position 2) provides a scaffold for SAR exploration of EGFR inhibitors [1]. Its commercial availability in high purity enables rapid analog synthesis, allowing medicinal chemists to probe the effects of modifications on kinase selectivity and cellular potency [2].

Large-Scale Manufacturing of EGFR Inhibitors

The 84% yield reported for the hydrogenation step, combined with the compound's stability under inert gas at 2-8°C, makes it suitable for multi-kilogram production [1]. The established quality specifications (ICH Q3C compliant residual solvents, <10 ppm heavy metals) meet regulatory requirements for pharmaceutical intermediates, reducing the burden of in-house purification and analysis [2].

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